REACTION_CXSMILES
|
[NH:1]1[CH2:11][CH2:10][CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:3][CH2:2]1.[CH3:12][C:13]([CH3:15])=O>[Pd].C(O)C>[CH:13]([N:1]1[CH2:2][CH2:3][CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:10][CH2:11]1)([CH3:15])[CH3:12]
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)OCC)CC1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
After 14 h the mixture was filtered
|
Duration
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14 h
|
Type
|
WASH
|
Details
|
rinsed with acetone
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove excess acetone
|
Type
|
CUSTOM
|
Details
|
The crude material was taken on without any purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N1CCC(CC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |